molecular formula C7H9N3O2 B13604067 Methyl 2-amino-2-(pyrimidin-5-yl)acetate

Methyl 2-amino-2-(pyrimidin-5-yl)acetate

Cat. No.: B13604067
M. Wt: 167.17 g/mol
InChI Key: RKDYEJDBTXYBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-(pyrimidin-5-yl)acetate is a chemical compound with the CAS Number 1849898-39-0 and a molecular formula of C7H9N3O2 . It has a molecular weight of 167.17 . As a pyrimidine derivative, this scaffold is recognized as a privileged structure in medicinal chemistry due to its role as a fundamental building block in nucleic acids . The pyrimidine core is a key pharmacophore in many therapeutic areas, and its derivatives are extensively investigated for their biological activity . Specifically, pyrimidine-based compounds are prominent in drug discovery research for developing targeted therapies, such as selective kinase inhibitors . This compound serves as a valuable synthetic intermediate for researchers in medicinal chemistry, particularly for constructing more complex molecules aimed at novel drug discovery. It is supplied for research and development purposes only. This product is designated For Research Use Only and must not be used for diagnostic, therapeutic, or any other human consumption.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

methyl 2-amino-2-pyrimidin-5-ylacetate

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)6(8)5-2-9-4-10-3-5/h2-4,6H,8H2,1H3

InChI Key

RKDYEJDBTXYBHN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CN=CN=C1)N

Origin of Product

United States

Preparation Methods

Direct Alkylation of Pyrimidine Derivatives

One common approach to synthesizing this compound involves the nucleophilic substitution reaction between a suitably substituted pyrimidine and methyl bromoacetate. For example, 2-amino-4-hydroxy-6-methylpyrimidine can be reacted with methyl bromoacetate in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the amino group, facilitating nucleophilic attack on the electrophilic carbon of methyl bromoacetate, leading to the formation of the desired ester product.

  • Reaction conditions:
    • Base: Potassium carbonate
    • Solvent: Dimethylformamide (DMF)
    • Temperature: Elevated (typically 60–100°C)
    • Reaction time: Several hours until completion

This method offers a straightforward route with moderate to good yields but requires careful control of reaction parameters to avoid side reactions such as over-alkylation or hydrolysis.

Condensation and Cyclization Strategies

Another synthetic strategy involves the condensation of aminopyrimidine derivatives with α-halo esters or keto esters, followed by cyclization steps to construct the pyrimidine ring bearing the amino and ester substituents.

  • For instance, treatment of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine leads to intermediates that can be transformed into substituted pyrimidine derivatives with amino and ester groups through masking and subsequent alkylation steps.

  • In some cases, protection of interfering amino groups as tert-butoxycarbonates is employed to improve reaction selectivity and yield.

  • Cyclization under basic or acidic conditions, sometimes assisted by microwave irradiation, facilitates the formation of the pyrimidine ring system with the desired substitution pattern.

These multistep approaches, while more complex, allow for greater structural diversity and functional group tolerance.

Industrial-Scale Synthesis Considerations

Industrial production of this compound generally adapts the laboratory synthetic routes to larger-scale continuous flow reactors or batch processes with automation to improve efficiency and reproducibility.

  • Purification methods such as recrystallization and chromatographic techniques are optimized to achieve high purity.

  • Process parameters such as solvent choice, temperature control, and reaction time are tightly regulated to maximize yield and minimize impurities.

Reaction Conditions and Optimization

Step Reagents/Conditions Purpose/Outcome Yield (%) (if reported)
Nucleophilic substitution 2-amino-4-hydroxy-6-methylpyrimidine + methyl bromoacetate, K2CO3, DMF, 80°C Formation of this compound Moderate to good
Protection of amino group Di-tert-butyl dicarbonate (Boc2O) Masking amino group to prevent side reactions High
Alkylation Alkyl halides or cyanomethanide salts Introduction of ester side chain 70–80
Cyclization Basic or acidic medium, microwave irradiation Ring closure to form pyrimidine core Variable
Purification Recrystallization, chromatography Isolation of pure product High purity

Research Findings and Comparative Analysis

  • Shao et al. (2013) demonstrated that masking the amino group as tert-butoxycarbonate improved the selectivity of alkylation reactions leading to pyrimidine derivatives bearing ester groups. The yields for alkylation steps reached up to 72%, with subsequent cyclization steps providing target compounds under microwave irradiation conditions.

  • Alternative condensation methods involving aminopyrimidine derivatives and α-halo esters have been reported to afford similar compounds, though some routes suffer from low overall yields and require extensive purification due to closely related byproducts.

  • Industrial synthesis emphasizes safety and scalability, particularly avoiding highly water-sensitive reagents and employing milder conditions for dealkylation and cyclization steps to minimize side reactions and decomposition.

Summary Table of Preparation Methods

Method Type Key Reagents/Intermediates Advantages Disadvantages
Direct alkylation 2-amino-4-hydroxy-6-methylpyrimidine + methyl bromoacetate Simple, direct synthesis Potential side reactions, moderate yields
Protection-alkylation-cyclization Aminopyrimidine derivatives, Boc protection, alkyl halides Improved selectivity, higher yields Multi-step, requires protection/deprotection
Condensation-cyclization Aminopyrimidine, α-halo esters, bases/acids Structural diversity Complex, sometimes low yield, purification challenges
Industrial continuous flow Adapted lab routes with automation Scalable, reproducible Requires process optimization and safety measures

Chemical Reactions Analysis

Methyl 2-amino-2-(pyrimidin-5-yl)acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form methylsulfonyl derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms.

    Substitution: The amino group in the compound can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include hydrogen, zinc chloride, and ammonium thiocyanate.

Scientific Research Applications

Methyl 2-amino-2-(pyrimidin-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(pyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the expression and activities of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features References
Methyl 2-amino-2-(pyrimidin-5-yl)acetate C₈H₁₁N₃O₂ 181.19 Pyrimidin-5-yl, methyl ester, amino Unsubstituted pyrimidine ring
Methyl 2-amino-2-(4-methylpyrimidin-5-yl)acetate C₉H₁₃N₃O₂ 195.22 4-methylpyrimidin-5-yl, methyl ester, amino Enhanced lipophilicity due to methyl group
Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate C₉H₁₁ClN₂O₂S 246.71 Chloro, methylthio, ethyl ester Electrophilic chloro group for reactivity
Ethyl 2-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate C₁₀H₁₅N₃O₃ 225.25 4-oxo, amino, ethyl ester Hydrogen-bonding capacity from oxo group
Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate C₆H₇N₃O₃ 169.14 4-amino, 2-hydroxy, methyl ester Polar substituents enhance solubility
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl C₁₀H₁₄ClNO₃ 231.68 4-methoxyphenyl, methyl ester, amino Aromatic phenyl ring with methoxy group

Key Observations :

  • Reactivity : Chloro and methylthio substituents (e.g., in Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate) enhance electrophilicity, making the compound suitable for nucleophilic substitution reactions .
  • Solubility: Polar groups like hydroxyl (e.g., Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate) or oxo (e.g., Ethyl 2-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate) improve aqueous solubility, critical for pharmacokinetic optimization .

Challenges and Limitations

  • Synthetic Complexity : Introducing substituents like chloro or methylthio requires specialized reagents (e.g., haloformates or thiomethylating agents), increasing production costs .
  • Stability Issues: Oxo-containing derivatives (e.g., Ethyl 2-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate) may exhibit reduced stability under acidic or basic conditions .

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-2-(pyrimidin-5-yl)acetate, and what key reaction conditions are required?

The synthesis of this compound typically involves multi-step organic reactions derived from analogous pyrimidine derivatives. Key steps include:

  • Condensation reactions : Coupling a pyrimidine precursor (e.g., 2-aminopyrimidine-5-carboxylic acid derivatives) with methyl esters under basic conditions.
  • Amino group protection/deprotection : Use of tert-butyloxycarbonyl (Boc) or other protective groups to prevent side reactions .
  • Esterification : Reaction with methyl chloroacetate in the presence of a base (e.g., sodium hydride or potassium carbonate) to form the acetate ester .

Q. Example Reaction Conditions :

StepReagents/ConditionsPurpose
12-Aminopyrimidine-5-carbaldehyde, NH₃/MeOHFormation of amino-pyrimidine intermediate
2Boc₂O, DMAP, THFAmino group protection
3Methyl chloroacetate, NaH, DMFEsterification
4TFA/DCM (1:1)Deprotection

Key Challenges : Competing side reactions (e.g., over-alkylation) require precise stoichiometry and temperature control (0–5°C for exothermic steps) .

Q. How do the functional groups in this compound influence its chemical reactivity?

The compound features three critical functional groups:

Amino group (-NH₂) : Participates in nucleophilic reactions (e.g., acylation, Schiff base formation) and hydrogen bonding, influencing solubility and biological interactions.

Pyrimidine ring : Aromatic nitrogen heterocycle enables π-π stacking and serves as a hydrogen bond acceptor.

Methyl ester (-COOCH₃) : Hydrolyzable under acidic/basic conditions to yield carboxylic acid derivatives for further functionalization .

Q. Reactivity Insights :

  • The amino group’s basicity (pKa ~8–10) allows pH-dependent protonation, affecting solubility in aqueous buffers.
  • The ester group’s lability necessitates anhydrous conditions during synthesis to prevent hydrolysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key Methods :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.7–3.9 ppm (ester -OCH₃), δ 6.8–7.5 ppm (pyrimidine protons), and δ 4.1–4.3 ppm (CH₂ adjacent to ester).
    • ¹³C NMR : Carboxylic ester carbonyl at ~170 ppm, pyrimidine carbons at 110–160 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 195.2 (C₈H₁₁N₃O₂⁺) with fragmentation patterns confirming the ester and pyrimidine moieties .
  • IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (C=O stretch of ester) and 3350 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NMR splitting or MS fragments) often arise from:

  • Tautomerism in the pyrimidine ring : Use variable-temperature NMR to identify dynamic equilibria between keto/enol forms .
  • Impurity interference : Employ HPLC-MS to isolate and identify byproducts (e.g., hydrolysis derivatives) .
  • Crystallographic validation : Single-crystal X-ray diffraction (using SHELX programs) provides definitive structural confirmation .

Case Study : A 2024 study resolved conflicting ¹H NMR signals by crystallizing the compound and confirming a zwitterionic form in the solid state .

Q. What experimental strategies optimize the yield of this compound in large-scale synthesis?

Optimization Approaches :

  • Flow Chemistry : Continuous flow microreactors improve mixing and heat transfer, reducing side reactions (e.g., 85% yield vs. 65% in batch reactors) .
  • Catalyst Screening : Immobilized lipases or Pd/C enhance regioselectivity during esterification .
  • In situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation, enabling rapid adjustments .

Q. How can computational modeling predict the biological activity of this compound?

Methodology :

Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., dihydrofolate reductase).

QSAR Models : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with antimicrobial IC₅₀ values .

MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

Example Finding : A 2023 study predicted strong inhibition of bacterial DHFR (ΔG = -9.2 kcal/mol), validated by in vitro MIC assays .

Q. What are the stability challenges of this compound under physiological conditions?

Key Issues :

  • Ester Hydrolysis : Rapid degradation in plasma (t₁/₂ = 2 h at pH 7.4) limits bioavailability .
  • Oxidative Degradation : The pyrimidine ring undergoes photooxidation, requiring light-protected storage .

Q. Mitigation Strategies :

  • Prodrug Design : Replace methyl ester with pivaloyloxymethyl (POM) to enhance stability .
  • Lyophilization : Formulate as a freeze-dried powder to extend shelf life (>24 months at -20°C) .

Q. How does this compound serve as a building block in drug discovery?

Applications :

  • Peptide Mimetics : The amino and ester groups enable coupling to peptide backbones (e.g., via EDC/HOBt chemistry) .
  • Kinase Inhibitors : Pyrimidine core mimics ATP-binding motifs in kinases (e.g., EGFR, VEGFR) .
  • Antiviral Agents : Structural analogs inhibit viral polymerases (e.g., HCV NS5B) with IC₅₀ values <1 μM .

Case Study : A 2025 study synthesized a prodrug derivative showing 90% inhibition of SARS-CoV-2 replication in Vero E6 cells .

Q. What methodologies validate the purity of this compound in pharmacokinetic studies?

Analytical Workflow :

HPLC-PDA : C18 column (5 μm, 250 mm), gradient elution (ACN/H₂O + 0.1% TFA), UV detection at 254 nm.

LC-MS/MS : Quantify plasma concentrations down to 1 ng/mL using MRM transitions (m/z 195→137) .

Chiral HPLC : Confirm enantiomeric purity (≥99%) using a Chiralpak AD-H column .

Q. Acceptance Criteria :

  • Purity : ≥95% by area normalization (HPLC).
  • Residual Solvents : <500 ppm DMF (ICH Q3C guidelines) .

Q. How do researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?

Resolution Strategies :

  • Orthogonal Assays : Validate hits using SPR (binding affinity) and cell-based assays (e.g., luciferase reporters) .
  • Metabolite Profiling : Identify active metabolites (e.g., hydrolyzed carboxylic acid) via HR-MS/MS .
  • Crystallographic SAR : Co-crystallize derivatives with target proteins to map critical binding interactions .

Example : A 2024 study reconciled discrepancies in IC₅₀ values by identifying a metabolite with 10-fold higher potency than the parent compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.